Cas no 1805613-65-3 (5-(Difluoromethyl)-2-methyl-3-nitropyridine-4-acetic acid)
5-(Difluoromethyl)-2-methyl-3-nitropyridine-4-acetic acid Chemical and Physical Properties
Names and Identifiers
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- 5-(Difluoromethyl)-2-methyl-3-nitropyridine-4-acetic acid
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- Inchi: 1S/C9H8F2N2O4/c1-4-8(13(16)17)5(2-7(14)15)6(3-12-4)9(10)11/h3,9H,2H2,1H3,(H,14,15)
- InChI Key: MVRORONEUSAART-UHFFFAOYSA-N
- SMILES: FC(C1=CN=C(C)C(=C1CC(=O)O)[N+](=O)[O-])F
Computed Properties
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 7
- Heavy Atom Count: 17
- Rotatable Bond Count: 3
- Complexity: 308
- XLogP3: 1.2
- Topological Polar Surface Area: 96
5-(Difluoromethyl)-2-methyl-3-nitropyridine-4-acetic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A029017941-250mg |
5-(Difluoromethyl)-2-methyl-3-nitropyridine-4-acetic acid |
1805613-65-3 | 95% | 250mg |
$1,068.20 | 2022-04-01 | |
| Alichem | A029017941-500mg |
5-(Difluoromethyl)-2-methyl-3-nitropyridine-4-acetic acid |
1805613-65-3 | 95% | 500mg |
$1,802.95 | 2022-04-01 | |
| Alichem | A029017941-1g |
5-(Difluoromethyl)-2-methyl-3-nitropyridine-4-acetic acid |
1805613-65-3 | 95% | 1g |
$3,184.50 | 2022-04-01 |
5-(Difluoromethyl)-2-methyl-3-nitropyridine-4-acetic acid Related Literature
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Hanie Hashtroudi,Ian D. R. Mackinnon J. Mater. Chem. C, 2020,8, 13108-13126
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Gloria Belén Ramírez-Rodríguez,José Manuel Delgado-López,Jaime Gómez-Morales CrystEngComm, 2013,15, 2206-2212
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Marcin Czapla,Jack Simons Phys. Chem. Chem. Phys., 2018,20, 21739-21745
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Xiaoming Liu,Zachary D. Hood,Wangda Li,Donovan N. Leonard,Arumugam Manthiram,Miaofang Chi J. Mater. Chem. A, 2021,9, 2111-2119
Additional information on 5-(Difluoromethyl)-2-methyl-3-nitropyridine-4-acetic acid
Research Briefing on 5-(Difluoromethyl)-2-methyl-3-nitropyridine-4-acetic acid (CAS: 1805613-65-3)
5-(Difluoromethyl)-2-methyl-3-nitropyridine-4-acetic acid (CAS: 1805613-65-3) is a novel pyridine derivative that has recently garnered significant attention in the field of chemical biology and medicinal chemistry. This compound, characterized by its unique difluoromethyl and nitro functional groups, has shown promising potential as a key intermediate in the synthesis of bioactive molecules targeting various disease pathways. Recent studies have explored its applications in drug discovery, particularly in the development of enzyme inhibitors and anti-inflammatory agents.
The structural features of 5-(Difluoromethyl)-2-methyl-3-nitropyridine-4-acetic acid make it particularly valuable for medicinal chemistry applications. The difluoromethyl group is known to enhance metabolic stability and bioavailability, while the nitro group serves as a versatile handle for further chemical modifications. Recent synthetic approaches to this compound have focused on optimizing yield and purity, with several research groups reporting improved catalytic methods for its production at scale.
In pharmacological studies, derivatives of 5-(Difluoromethyl)-2-methyl-3-nitropyridine-4-acetic acid have demonstrated interesting biological activities. A 2023 study published in the Journal of Medicinal Chemistry reported its use as a precursor for developing potent kinase inhibitors, showing nanomolar activity against several cancer-associated protein kinases. The compound's ability to modulate enzyme activity through its unique electronic properties has made it a valuable scaffold for structure-activity relationship studies.
Recent advances in analytical characterization of 5-(Difluoromethyl)-2-methyl-3-nitropyridine-4-acetic acid have provided deeper insights into its physicochemical properties. X-ray crystallographic studies have revealed important information about its molecular conformation and potential binding modes with biological targets. These structural insights are proving invaluable for rational drug design efforts utilizing this chemical scaffold.
The safety profile and ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 5-(Difluoromethyl)-2-methyl-3-nitropyridine-4-acetic acid are currently under investigation in several preclinical studies. Preliminary results suggest favorable pharmacokinetic parameters, though further optimization may be required to improve its drug-like characteristics. Researchers are particularly interested in how the difluoromethyl group affects the compound's metabolic stability compared to similar non-fluorinated analogs.
Looking forward, 5-(Difluoromethyl)-2-methyl-3-nitropyridine-4-acetic acid represents an exciting platform for medicinal chemistry innovation. Its combination of synthetic accessibility and biological relevance positions it as a valuable tool for drug discovery programs targeting challenging disease areas. Future research directions may include exploring its applications in PROTAC (PROteolysis TArgeting Chimera) development and as a building block for novel imaging agents in diagnostic applications.
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